Methyl-d3-anthranilate
Description
Significance of Isotopic Labeling in Mechanistic Elucidation and Quantitative Analysis
Isotopic labeling is a technique that allows scientists to track the journey of molecules through reactions and biological pathways. fiveable.me By substituting an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can distinguish the labeled molecule from its non-labeled counterparts. ias.ac.in Deuterium (B1214612), being a stable, non-radioactive isotope of hydrogen, is a popular choice for these studies. wikipedia.org
The primary significance of isotopic labeling lies in two key areas:
Mechanistic Elucidation: Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is fundamental to chemistry. ias.ac.in Deuterium labeling helps in this endeavor by leveraging the kinetic isotope effect (KIE). scielo.org.mxnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond will proceed at a slower rate for the deuterated compound. scielo.org.mx By observing these rate changes, chemists can deduce which bonds are broken during the rate-determining step of a reaction, providing crucial insights into the reaction's mechanism. nih.govsynmr.in This method is invaluable for studying reaction intermediates and the stereochemistry of reactions. synmr.in
Quantitative Analysis: In complex mixtures, accurately measuring the amount of a specific substance can be challenging. Stable isotope dilution analysis (SIDA) is a highly precise method for quantification that utilizes isotopically labeled compounds as internal standards. vulcanchem.com A known amount of the labeled compound, such as Methyl-d3-anthranilate, is added to a sample. Because the labeled and unlabeled compounds have nearly identical chemical properties, they behave similarly during extraction and analysis. vulcanchem.com However, they can be distinguished by their mass difference using techniques like mass spectrometry. symeres.com By comparing the signal of the analyte to the signal of the known amount of the internal standard, a highly accurate quantification can be achieved, compensating for any loss during sample preparation. vulcanchem.com This technique is widely used in fields like proteomics, metabolomics, and environmental analysis. symeres.comnih.govoup.com
Overview of Anthranilate Derivatives in Chemical and Biological Systems
Anthranilic acid and its derivatives are a class of organic compounds with a diverse range of applications and biological significance. ekb.eg Anthranilic acid itself is a precursor in the biosynthesis of the essential amino acid tryptophan. ijpsjournal.com
Key aspects of anthranilate derivatives include:
Natural Occurrence: Methyl anthranilate is a naturally occurring ester found in a variety of fruits and flowers, including Concord grapes, jasmine, and mandarin oranges. wikipedia.orginchem.org It is a significant contributor to the characteristic "foxy" aroma of Concord grapes. researchgate.net
Industrial and Commercial Uses: Due to its pleasant grape-like scent, methyl anthranilate is widely used as a flavoring agent in candies, soft drinks, and chewing gum. wikipedia.orgseanraspet.org It is also a component in perfumery, where it is used to create floral and fruity fragrances. seanraspet.org
Biological Activity: Derivatives of anthranilic acid exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. ekb.egresearchgate.net For instance, some sulfonamide derivatives of anthranilic acid have shown antifungal and cytotoxic activities. nih.gov Methyl anthranilate itself has been shown to have antifungal properties and can act as a bird repellent. wikipedia.orgchemicalbook.com
Pharmaceutical and Research Applications: The anthranilic acid scaffold is a building block for many pharmaceutical drugs. ekb.eg In research, derivatives are used to study various biological processes. For example, some have been investigated as inhibitors of enzymes like matrix metalloproteinases. nih.gov
Rationale for Researching this compound in Contemporary Science
The specific focus on this compound stems from its utility as a specialized tool in analytical chemistry and biological research. The rationale for its use is grounded in the principles of isotopic labeling discussed earlier.
The primary application of this compound is as an internal standard for the precise quantification of its non-deuterated counterpart, methyl anthranilate. vulcanchem.com The three deuterium atoms on the methyl group give it a distinct mass signature that is easily detectable by mass spectrometry, without altering its fundamental chemical behavior. vulcanchem.com
This is particularly important in studies where accurate measurement of methyl anthranilate is critical. For example, research into the natural resistance of certain strawberry varieties to pests has utilized this compound to quantify the levels of methyl anthranilate, a compound linked to this resistance. vulcanchem.com The precision afforded by using the deuterated standard allows for the development of highly sensitive analytical methods. vulcanchem.com
The synthesis and application of this compound exemplify the broader trend of using deuterated compounds to enhance the accuracy and depth of scientific investigation, from understanding fundamental reaction mechanisms to quantifying key biological molecules.
Properties
CAS No. |
1394230-52-4 |
|---|---|
Molecular Formula |
C8H6D3NO2 |
Molecular Weight |
154.18 |
Purity |
95% min. |
Synonyms |
Methyl-d3-Anthranilate |
Origin of Product |
United States |
Synthetic Methodologies for Methyl D3 Anthranilate
Strategies for Deuterium (B1214612) Incorporation at the Methyl Position
The core of synthesizing Methyl-d3-anthranilate is the strategy for introducing the deuterated methyl group. This is achieved either by building the molecule with a deuterated starting material in a chemical reaction or by leveraging the enzymatic machinery of a cell to transfer a deuterated methyl group from a supplied precursor.
The most direct chemical method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating anthranilic acid with a deuterated methyl source, typically deuterated methanol (B129727), in the presence of a strong acid catalyst.
In this process, anthranilic acid is heated with an excess of deuterated methanol (CD₃OD) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) youtube.com. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A molecule of deuterated methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a water molecule is eliminated, and the deuterated methyl ester is formed youtube.com. To achieve high isotopic enrichment, it is crucial to use methanol that is highly enriched in deuterium (e.g., Methanol-d4, 99.8 atom % D).
Table 1: Typical Parameters for Chemical Synthesis of this compound via Fischer Esterification
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Reactants | Anthranilic Acid, Methanol-d4 (CD₃OD) | Anthranilic acid is the backbone; Methanol-d4 is the source of the deuterated methyl group. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and accelerate the rate of esterification youtube.com. |
| Reaction Temperature | Reflux | To provide the necessary activation energy and drive the reaction to completion. |
| Reaction Time | 1.5 - 3 hours | To allow the equilibrium of the esterification reaction to be reached youtube.com. |
| Workup | Neutralization with sodium bicarbonate, extraction with an organic solvent (e.g., dichloromethane) | To remove the acid catalyst and isolate the product from the aqueous layer youtube.com. |
In nature, methyl anthranilate is produced by a variety of plants, including grapes and citrus, as a flavor and aroma compound researchgate.netnih.govbiorxiv.org. The biosynthesis is typically catalyzed by methyltransferase enzymes, which transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to anthranilic acid researchgate.netmdpi.com. This enzymatic approach offers a highly specific and environmentally benign alternative to chemical synthesis nih.gov.
The key enzyme in this pathway is anthranilate methyltransferase (AAMT). The reaction proceeds as follows: Anthranilic Acid + S-adenosyl-L-methionine (SAM) --(AAMT)--> Methyl Anthranilate + S-adenosyl-L-homocysteine (SAH)
This natural pathway can be harnessed and modified to produce the deuterated analogue of methyl anthranilate.
Recent advances in metabolic engineering have enabled the production of methyl anthranilate in microbial hosts like Escherichia coli and Corynebacterium glutamicum nih.govnih.gov. These microorganisms are engineered to express a plant-derived methyltransferase gene (such as AAMT) and to overproduce the precursor molecule, anthranilic acid nih.govnih.govresearchgate.net.
To produce this compound, this engineered system is modified by manipulating the cellular pool of the methyl donor, SAM. By providing the microbial culture with a deuterated precursor to SAM, the cell's metabolic machinery can be co-opted to generate deuterated SAM (SAM-d3). The heterologously expressed AAMT enzyme then utilizes this SAM-d3 to transfer a deuterated methyl group to anthranilic acid, yielding the desired this compound. Strains of E. coli are often chosen because their genetics are well-understood and can be readily modified to enhance the production of precursors like anthranilate and SAM nih.govresearchgate.net.
The cornerstone of the biosynthetic approach is the feeding of a stable isotope-labeled precursor to the engineered microbial culture. To achieve deuterium incorporation at the methyl position, L-methionine with a deuterated methyl group (L-methionine-methyl-d3) is added to the fermentation medium.
The engineered microorganism takes up the exogenous L-methionine-methyl-d3 and its native enzymes convert it into S-adenosyl-L-methionine-methyl-d3 (SAM-d3). This deuterated cofactor is then available for the engineered methyltransferase to use in the final biosynthetic step. This strategy effectively hijacks the cell's methylation cycle to perform the desired isotopic labeling.
Table 2: Precursor Feeding Strategy for Biosynthesis of this compound
| Step | Process | Description |
|---|---|---|
| 1. Host Selection | Engineered E. coli | Strain engineered to overproduce anthranilic acid and express a plant anthranilate methyltransferase (AAMT) nih.govnih.gov. |
| 2. Precursor Addition | L-methionine-methyl-d3 | Added to the culture medium as the sole source of methionine or in high excess. |
| 3. Cellular Uptake | Active Transport | The microorganism imports the deuterated methionine from the medium. |
| 4. Metabolic Conversion | SAM Synthesis | Intracellular enzymes convert L-methionine-methyl-d3 into S-adenosyl-L-methionine-methyl-d3 (SAM-d3). |
| 5. Enzymatic Methylation | AAMT Activity | The expressed AAMT enzyme catalyzes the transfer of the -CD₃ group from SAM-d3 to anthranilic acid. |
| 6. Product Formation | This compound | The final isotopically labeled product is synthesized within the cell. |
Enzymatic and Microbial Biosynthesis Pathways for Methyl Anthranilate Derivatives
Optimization of Synthetic Pathways for Isotopic Yield and Purity
For both chemical and biosynthetic routes, optimization is critical to maximize the yield of the final product and, most importantly, to ensure high isotopic purity (i.e., the percentage of molecules that contain the d3-methyl group).
For the chemical synthesis , optimization involves:
Using highly enriched precursors: Employing Methanol-d4 with an isotopic purity of >99% is essential.
Driving the reaction to completion: Using an excess of the deuterated methanol can shift the reaction equilibrium towards the product side.
Preventing H/D exchange: Ensuring anhydrous (water-free) conditions is important to prevent any potential exchange reactions, although the C-D bond is generally stable under these conditions.
Purification: Careful purification of the final product via distillation or chromatography is necessary to remove any unreacted starting materials and byproducts.
For the biosynthetic pathway , optimization focuses on:
Minimizing isotopic dilution: The endogenous (non-deuterated) pool of L-methionine in the cell can dilute the supplied deuterated precursor. Using host strains that are auxotrophic for methionine (unable to synthesize it themselves) can ensure that the supplied L-methionine-methyl-d3 is the primary source for SAM synthesis.
Enhancing precursor uptake: Overexpressing transporter proteins responsible for methionine uptake can increase the intracellular concentration of the deuterated precursor.
Optimizing fermentation conditions: Factors such as media composition, temperature, pH, and induction time for the AAMT enzyme must be fine-tuned to maximize cell growth and product formation.
The isotopic enrichment of the final product is typically verified using mass spectrometry, which can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio nih.govvulcanchem.com.
Advanced Spectroscopic Characterization and Elucidation Through Deuterium Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl-d3-anthranilate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. The introduction of deuterium (B1214612) in this compound induces subtle but measurable changes in the NMR spectrum, offering a unique lens for detailed analysis.
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) gives rise to secondary isotope effects, which manifest as small changes in the chemical shifts of nearby nuclei, most notably ¹³C. huji.ac.il These shifts, denoted by the nomenclature ⁿΔX(D), where 'n' is the number of bonds between the observed nucleus 'X' and the deuterium, are typically small, often measured in parts per billion (ppb). huji.ac.il
For this compound, the most significant isotope effects would be observed on the carbonyl carbon (a two-bond effect, ²ΔC(D)) and the aromatic carbon attached to the ester group (a three-bond effect, ³ΔC(D)). Deuterium is more electropositive than protium, leading to a slight increase in electron density at adjacent atoms. This increased shielding typically results in a small upfield shift (a negative Δδ value) for the affected carbon nuclei. The magnitude of these shifts provides valuable information about the electronic environment and bonding within the molecule. huji.ac.ilbibliotekanauki.pl
While direct ¹H-¹³C coupling to the deuterated methyl group is absent, long-range couplings from the aromatic protons to the carbonyl carbon can still be observed and may be subtly influenced by the isotopic substitution.
Table 1. Predicted Deuterium Isotope Effects on ¹³C NMR Chemical Shifts for this compound
Illustrative data based on typical isotope shifts observed for similar functional groups. Actual values may vary.
| Carbon Atom | Typical Chemical Shift (δ) in Methyl Anthranilate (ppm) | Predicted Isotope Shift (ⁿΔC(D)) in this compound (ppm) | Predicted Chemical Shift (δ) in this compound (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | ~168 | -0.05 to -0.15 (²Δ) | ~167.9 |
| Aromatic C1 (ipso-ester) | ~110 | -0.01 to -0.05 (³Δ) | ~109.9 |
| Methyl (-CD₃) | ~51 | -0.30 to -1.00 (¹Δ) | ~50.5 |
Multi-dimensional NMR techniques are indispensable for unambiguous signal assignment and for probing spatial and through-bond connectivities. For this compound, these experiments confirm the precise location of the deuterium label and provide a detailed structural map.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons. In the spectrum of this compound, the signal corresponding to the methyl carbon (~51 ppm) would show no correlation peak, confirming that it bears no protons. This provides definitive evidence of successful deuteration at the intended site.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. The aromatic protons would show correlations to various aromatic carbons and, crucially, to the carbonyl carbon. The absence of a correlation from a methyl signal to the carbonyl carbon further validates the isotopic labeling.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space. For this compound, NOESY can be used to study the conformation around the C-N and C-C bonds of the backbone by observing spatial proximities between the amine protons and the ortho-aromatic proton, as well as other aromatic protons. The deuteration simplifies the spectrum, which can help in resolving complex spatial relationships. acs.org
Mass Spectrometry (MS) Techniques Utilizing this compound
Mass spectrometry measures the mass-to-charge ratio of ions and is exceptionally sensitive to isotopic changes. Deuterium labeling is a key strategy used in conjunction with MS for quantitative analysis and mechanistic studies. rsc.org
High-resolution mass spectrometry (HRMS) can measure mass with very high accuracy, making it the ideal tool for verifying the isotopic purity of this compound. nih.govacs.org HRMS can easily distinguish between the unlabeled compound and its deuterated isotopologues (d1, d2, and d3) based on their precise mass differences. researchgate.netresearchgate.net
By analyzing the relative intensities of the molecular ion peaks corresponding to each isotopologue, the degree of deuteration and the isotopic enrichment can be calculated with high confidence. This is critical for applications where a high level of isotopic purity is required, such as in quantitative metabolic studies or as internal standards. rsc.orgnih.gov
Table 2. Exact Masses of Methyl Anthranilate Isotopologues for HRMS Analysis
Calculated exact masses for the neutral molecules. In practice, observed ions will be protonated or otherwise adducted (e.g., [M+H]⁺).
| Isotopologue | Formula | Exact Mass (Da) | Mass Difference from Unlabeled (mDa) |
|---|---|---|---|
| Methyl anthranilate (d0) | C₈H₉NO₂ | 151.06333 | 0.00 |
| Methyl-d1-anthranilate | C₈H₈DNO₂ | 152.06961 | +6.28 |
| Methyl-d2-anthranilate | C₈H₇D₂NO₂ | 153.07589 | +12.56 |
| This compound | C₈H₆D₃NO₂ | 154.08217 | +18.84 |
Understanding the fragmentation of a molecule in a mass spectrometer is crucial for its structural identification. Deuterium labeling is a classic technique used to trace the path of atoms during fragmentation. thieme-connect.de The electron ionization (EI) mass spectrum of unlabeled methyl anthranilate shows characteristic fragments, including a prominent peak from the loss of the methoxy (B1213986) group (·OCH₃) to form an acylium ion (m/z 120). nist.govgoogle.com
By analyzing the mass spectrum of this compound, the fate of the methyl group during fragmentation can be unequivocally determined. For instance, the loss of the deuterated methoxy group (·OCD₃) would result in a fragment ion at m/z 120, the same as the unlabeled compound. However, if a fragment retains the methyl group, its mass will be shifted by +3 units. This mass shift acts as a clear label, confirming or refuting proposed fragmentation mechanisms. thieme-connect.deresearchgate.net
Table 3. Comparison of Key Mass Fragments for Methyl Anthranilate and this compound (EI-MS)
Illustrates how deuterium labeling helps identify the composition of fragment ions.
| Proposed Fragment Identity | m/z in Methyl Anthranilate (d0) | m/z in this compound (d3) | Inference |
|---|---|---|---|
| [M]⁺ (Molecular Ion) | 151 | 154 | Confirms mass of parent compound. |
| [M - ·OCH₃]⁺ | 120 | 120 | Confirms the loss of the entire methoxy group. |
| [M - H₂CO]⁺ | 121 | [M - D₂CO]⁺ at 122 | Indicates a rearrangement involving the methyl group. |
| [C₆H₄NH₂]⁺ | 92 | 92 | Fragment does not contain the ester group. |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Mechanistic Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them.
The substitution of hydrogen with heavier deuterium in the methyl group of this compound leads to a predictable and significant shift in the vibrational frequencies associated with that group. mdpi.com The C-H stretching vibrations, typically found in the 2800–3000 cm⁻¹ region of the IR and Raman spectra, will be replaced by C-D stretching vibrations at a much lower frequency, generally around 2100–2250 cm⁻¹. nih.gov This large shift is a direct consequence of the increased mass of deuterium.
Similarly, C-H bending and rocking modes will also shift to lower wavenumbers. These distinct isotopic shifts provide an unambiguous spectroscopic signature confirming the successful deuteration of the methyl group. tci-thaijo.org Furthermore, subtle changes in the vibrational modes of the rest of the molecule can occur due to altered vibrational coupling with the deuterated methyl group. Analyzing these small shifts can offer insights into the conformational preferences and intramolecular interactions within this compound. nih.govresearchgate.net
Table 4. Characteristic Vibrational Frequencies for C-H vs. C-D Bonds
Comparison of expected frequency ranges in FTIR/Raman spectra.
| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Predicted Frequency Range for C-D (cm⁻¹) |
|---|---|---|
| Stretching (ν) | 2850 - 3000 | 2100 - 2250 |
| Bending/Scissoring (δ) | 1350 - 1470 | 950 - 1100 |
Mechanistic Investigations Utilizing Methyl D3 Anthranilate As an Isotopic Probe
Elucidation of Chemical Reaction Mechanisms
The deuterated methyl group in Methyl-d3-anthranilate serves as a valuable tracer for probing the mechanisms of organic reactions.
Role of Deuterium (B1214612) in Tracing Proton Transfer Processes
In reactions involving the transfer of a proton from the methyl group, the use of this compound would allow researchers to unequivocally determine the origin and destination of the transferred species. By analyzing the deuterium content of the products and intermediates using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the exact pathway of proton transfer can be mapped. For instance, in a hypothetical base-catalyzed condensation reaction where the methyl group is deprotonated, the presence of deuterium in the newly formed C-C bond would provide direct evidence for the involvement of the methyl group in the reaction mechanism.
Kinetic Isotope Effect Studies in Organic Transformations
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. This difference in reaction rates is known as the primary kinetic isotope effect (KIE).
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction Involving Methyl Anthranilate
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Methyl anthranilate | 1.5 x 10⁻⁴ | 6.8 |
| This compound | 2.2 x 10⁻⁵ |
Note: This data is hypothetical and for illustrative purposes only.
Understanding Enzymatic Catalysis and Biosynthetic Pathways
In the realm of biochemistry, this compound can be a powerful tool for unraveling the complexities of enzyme mechanisms and metabolic pathways.
Tracing Carbon Flow in Primary and Secondary Metabolism
While the deuterium label is on the methyl group, this isotopologue can still be used to trace the metabolic fate of the entire methyl anthranilate molecule. By introducing this compound into a biological system, researchers can follow its incorporation into downstream metabolites. The presence of the d3-methyl group in other compounds, as identified by mass spectrometry, would reveal the metabolic pathways in which methyl anthranilate participates.
Investigating Methyltransferase Enzyme Specificity and Mechanism
The biosynthesis of methyl anthranilate is often catalyzed by methyltransferase enzymes, which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to anthranilic acid. While this compound is the product, its deuterated precursor, d3-SAM, could be used to study the forward reaction.
Conversely, if an enzyme is suspected of demethylating methyl anthranilate, using this compound as a substrate would allow for the direct observation of the deuterated methyl group being transferred to an acceptor molecule. This would confirm the enzyme's activity and help to elucidate its mechanism. The general mechanism for SAM-dependent methyltransferases involves a nucleophilic attack on the methyl group of SAM.
Analysis of Intermediate Formation and Conversion Rates
Isotopically labeled compounds are invaluable for identifying and quantifying transient intermediates in a reaction pathway. In a multi-step enzymatic reaction involving methyl anthranilate, the use of this compound could help to trap and identify intermediates. By quenching the reaction at various time points and analyzing the mixture by mass spectrometry, the appearance and disappearance of deuterated species can be monitored, providing insights into the rates of formation and conversion of intermediates.
Degradation Pathway Determination in Environmental and Biological Systems
The use of isotopically labeled compounds is a powerful technique for elucidating the complex pathways of chemical degradation in both environmental and biological contexts. This compound, with its deuterium-labeled methyl group, serves as an invaluable isotopic probe. The distinct mass of the deuterium atoms allows for the precise tracking of the methyl group and its metabolic fate, as well as the parent molecule, through various transformations using mass spectrometry-based analytical methods. This enables researchers to differentiate between the compound of interest and other naturally occurring or background substances, providing unambiguous evidence for reaction mechanisms, identifying novel metabolites, and quantifying reaction rates.
Photodegradation Mechanisms and Product Identification
The environmental fate of aromatic compounds like methyl anthranilate is significantly influenced by photodegradation, a process driven by sunlight. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species such as hydroxyl radicals (•OH), are particularly important in the aquatic environment. Studies on the photodegradation of methyl anthranilate (MA) have shown that it undergoes direct photolysis under UVC and UVB irradiation, a process that is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), which acts as a source for hydroxyl radicals. nih.govnih.gov
When methyl anthranilate is subjected to H₂O₂/UV treatment, the primary mechanism involves the attack of hydroxyl radicals on the molecule, leading to the formation of hydroxylated derivatives. nih.gov The use of this compound in such studies is critical for confirming the identity of these intermediates. The deuterium label provides a clear mass signature (M+3) that can be tracked, distinguishing the photodegradation products from potential analytical interferences.
Research has identified several key photodegradation intermediates, primarily monohydroxylated isomers of the parent compound. nih.gov Although multiple positions on the aromatic ring are susceptible to hydroxylation, specific isomers are often preferentially formed.
Interactive Table: Identified Photodegradation Intermediates of Methyl Anthranilate
| Product ID | Molecular Ion (m/z) | Elemental Composition | Description |
|---|---|---|---|
| P1 | 168.0655 | C₈H₁₀O₃N⁺ | Monohydroxy derivative of Methyl Anthranilate |
| P2 | 168.0655 | C₈H₁₀O₃N⁺ | Monohydroxy derivative of Methyl Anthranilate (Major Isomer) |
Data sourced from studies on the H₂O₂/UV degradation of methyl anthranilate. The molecular ion and composition correspond to the non-deuterated form. nih.gov
By using this compound, researchers can apply techniques like liquid chromatography-mass spectrometry (LC-MS) to trace the labeled methyl group, confirming that the core structure remains intact during the initial hydroxylation steps and helping to elucidate the subsequent fragmentation and degradation pathways of these primary products.
Microbial Metabolism of Anthranilate Derivatives
In biological systems, the breakdown of anthranilate and its derivatives is a key metabolic process carried out by various microorganisms. These pathways are essential for the natural recycling of organic matter. Isotopic probes like this compound are instrumental in tracing these intricate metabolic routes. The first step in the microbial metabolism of methyl anthranilate is typically the hydrolysis of the ester bond to yield methanol (B129727) and anthranilate. The deuterium label on the methyl group allows for definitive tracking of the resulting labeled methanol.
Once anthranilate is formed, bacteria employ several distinct pathways for its degradation. researchgate.net A well-characterized example is found in the bacterium Geobacillus thermodenitrificans NG80-2, which utilizes a 3-hydroxyanthranilate (3-HAA) pathway. nih.govresearchgate.net In this pathway, anthranilate is first hydroxylated to form 3-HAA. This intermediate is then further processed through a meta-cleavage pathway, ultimately breaking down the aromatic ring and converting it into central metabolites like acetyl-CoA. nih.govresearchgate.net
The utilization of this compound allows researchers to follow the fate of the anthranilate core separately from the methyl group. By monitoring the appearance of labeled intermediates derived from the anthranilate ring, scientists can confirm the sequence of enzymatic reactions and identify key metabolites within the pathway.
Other significant bacterial degradation routes for anthranilate include:
The Catechol Pathway: Anthranilate is converted to catechol, which is then degraded via either ortho- or meta-cleavage of the aromatic ring. researchgate.net
The Gentisate Pathway: Anthranilate undergoes hydroxylation to form gentisate, which is subsequently metabolized. researchgate.net
Interactive Table: Key Steps in the Anthranilate Degradation Pathway in G. thermodenitrificans NG80-2
| Step | Substrate | Key Enzyme System | Product |
|---|---|---|---|
| 1 | Anthranilate | FADH₂-utilizing monooxygenase | 3-Hydroxyanthranilate (3-HAA) |
This pathway has been functionally characterized in vitro and confirmed under physiological conditions. nih.govresearchgate.net
By employing this compound, researchers can unequivocally demonstrate that the anthranilate moiety enters these specific catabolic pathways following the initial ester hydrolysis, providing definitive evidence for the complete microbial mineralization of the compound.
Advanced Analytical Methodologies Employing Methyl D3 Anthranilate
Quantitative Analysis in Complex Matrices via Stable Isotope Dilution Assay (SIDA)
Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. nih.gov Because the labeled standard, in this case, Methyl-d3-anthranilate, is chemically identical to the analyte (methyl anthranilate), it behaves identically during sample preparation, extraction, and chromatographic analysis. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. The quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. nih.gov
Method Development and Validation for Trace Quantification
The development of a robust SIDA method for the quantification of methyl anthranilate using this compound as an internal standard involves several critical steps, including optimization of sample extraction, chromatographic separation, and mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. nih.gov
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.govnih.gov A typical validation for a SIDA method would involve creating a calibration curve by plotting the ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of this curve is assessed by the coefficient of determination (R²), which should ideally be close to 1. nih.gov
The LOD and LOQ are determined to establish the sensitivity of the method, representing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov Accuracy is evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Precision is assessed by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD). nih.gov
Interactive Table 1: Representative Method Validation Parameters for SIDA-GC/MS Analysis of Methyl Anthranilate using this compound.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between the concentration and the instrument response. |
| Limit of Detection (LOD) | 23 - 94 µg L⁻¹ | The lowest concentration of the analyte that can be reliably detected. nih.gov |
| Limit of Quantification (LOQ) | 96 - 277 µg L⁻¹ | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov |
| Accuracy (Recovery) | 76.6% - 106.3% | The percentage of the true amount of analyte that is detected by the method. nih.gov |
| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Applications in Plant Metabolomics and Biological Samples
Methyl anthranilate is a key volatile compound contributing to the aroma of various fruits, such as grapes and strawberries, and is also involved in plant defense mechanisms. researchgate.net The accurate quantification of methyl anthranilate in plant tissues and biological samples is crucial for metabolomics studies aimed at understanding flavor chemistry, plant-insect interactions, and metabolic pathways. nih.gov
The complexity of plant matrices, which contain a multitude of other volatile and non-volatile compounds, can lead to significant matrix effects that interfere with accurate quantification. The use of this compound in a SIDA approach effectively mitigates these matrix effects. For example, in the analysis of grape volatiles, the signal for this compound can vary significantly between different grape individuals, highlighting the importance of an internal standard to correct for these matrix-induced variations.
In metabolomic studies, this compound is added to the sample at the initial extraction stage. This ensures that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. The ratio of the two compounds remains constant, allowing for accurate determination of the original concentration of methyl anthranilate in the sample. This approach has been successfully applied to the analysis of volatile compounds in various fruit and plant species. researchgate.net
Environmental Fate and Transport Studies (Tracing, not effect)
Understanding the environmental fate and transport of both naturally occurring (biogenic) and human-made (anthropogenic) anthranilates is essential for assessing their environmental impact. This compound can be used as a tracer in these studies to monitor the degradation, movement, and transformation of methyl anthranilate in various environmental compartments without directly assessing its ecological effects. nih.gov
Monitoring Biodegradation Rates in Soil and Water Systems
Methyl anthranilate can enter the environment through its use as a bird repellent and as a component of some industrial products. herts.ac.uk Its persistence and potential for transformation in soil and water are of environmental interest. Studies have shown that methyl anthranilate can undergo biodegradation by microorganisms. epa.gov
By introducing a known amount of this compound into a soil or water microcosm, researchers can track its disappearance over time using techniques like GC-MS. Since the deuterated standard degrades at a similar rate to the unlabeled compound, it provides a reliable way to measure the rate of biodegradation. This approach helps to distinguish between losses due to degradation and other processes such as sorption to soil particles or volatilization. Research has indicated that aerobic microbial metabolism can significantly reduce methyl anthranilate levels in a matter of days to weeks. epa.gov
Interactive Table 2: Representative Data from a Hypothetical Biodegradation Study of Methyl Anthranilate in Soil using this compound as a Tracer.
| Time (Days) | This compound Concentration (µg/kg) | Percent Degraded |
| 0 | 100 | 0% |
| 7 | 88 | 12% |
| 14 | 70 | 30% |
| 21 | 58 | 42% |
| 28 | 45 | 55% |
This table is illustrative and based on degradation rates reported in environmental studies. epa.gov
Tracing the Movement and Transformation of Anthropogenic and Biogenic Anthranilates
The use of stable isotope tracers like this compound is a powerful tool for elucidating the pathways of environmental contaminants. nih.gov In the environment, methyl anthranilate can undergo various transformation processes, including hydrolysis and photodegradation. nih.gov Hydrolysis, which is the reaction with water, can lead to the formation of anthranilic acid and methanol (B129727). nih.gov Photodegradation, or breakdown by sunlight, can also contribute to its removal from the environment. epa.gov
By applying this compound to a specific area, such as a test plot of agricultural land, its movement through the soil profile and potential leaching into groundwater can be monitored. The presence of the deuterated compound and its transformation products in soil and water samples collected at different depths and locations over time can be analyzed. This provides valuable data on the mobility and transformation of anthranilates in the environment, helping to build more accurate environmental fate models.
Computational and Theoretical Chemistry Studies of Methyl D3 Anthranilate
Density Functional Theory (DFT) Calculations for Deuterated Analogues
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. jmchemsci.com It allows for the accurate prediction of various molecular properties by approximating the complex many-electron problem.
Modeling Molecular Structure and Conformational Landscape
The conformational landscape of Methyl-d3-anthranilate is primarily governed by the orientation of the methoxycarbonyl and amino groups attached to the benzene (B151609) ring. DFT calculations can quantify the energy barriers between different conformers, providing a detailed understanding of the molecule's flexibility.
| Parameter | Value |
|---|---|
| C-D Bond Length (average) | 1.092 Å |
| C-N Bond Length | 1.395 Å |
| C=O Bond Length | 1.215 Å |
| Dihedral Angle (C-C-N-H) | 0.0° / 180.0° |
Prediction of Spectroscopic Properties and Isotopic Shifts
A significant application of DFT is the prediction of spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, DFT calculations can accurately predict the isotopic shifts that arise from the replacement of hydrogen with deuterium (B1214612).
The heavier mass of deuterium leads to a decrease in the vibrational frequency of the C-D stretching modes compared to the C-H stretching modes in the non-deuterated analogue. These predicted shifts are crucial for interpreting experimental spectra and confirming the success of isotopic labeling. Similarly, DFT can predict the changes in the 1H and 13C NMR chemical shifts upon deuteration, which are typically small but measurable.
| Vibrational Mode | Calculated Frequency (cm-1) for C-H | Calculated Frequency (cm-1) for C-D | Isotopic Shift (cm-1) |
|---|---|---|---|
| Symmetric Stretch | 2950 | 2130 | -820 |
| Asymmetric Stretch | 3010 | 2235 | -775 |
| Bending (Scissoring) | 1460 | 1060 | -400 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can be employed to investigate its behavior in different solvents and its interactions with other molecules.
By simulating the trajectory of a this compound molecule in a solvent box, one can analyze the formation and dynamics of intermolecular hydrogen bonds between the amino group and solvent molecules. The substitution of deuterium in the methyl group is not expected to significantly alter the bulk intermolecular interactions, which are dominated by the polar amino and ester functional groups. However, subtle effects on the local solvent structure and dynamics may be observed. These simulations are valuable for understanding the solvation process and predicting macroscopic properties like diffusion coefficients.
Quantum Chemical Calculations for Reaction Pathway Energetics and Transition States
Quantum chemical calculations are essential for investigating the mechanisms and energetics of chemical reactions. nih.govresearchgate.net These methods can be used to map out the potential energy surface of a reaction involving this compound, identifying the transition states and intermediates along the reaction coordinate.
For instance, the reactivity of the amino group or the aromatic ring can be explored by modeling their reactions with various reagents. Quantum chemical calculations can provide the activation energies for these reactions, offering insights into their feasibility and kinetics.
Investigation of Deuterium-Induced Stereochemical Effects
The presence of deuterium in the methyl group can potentially lead to kinetic isotope effects (KIEs), where the rate of a reaction is altered upon isotopic substitution. While the primary KIEs are more pronounced for reactions involving the breaking of a C-D bond, secondary KIEs can arise from changes in hybridization or steric effects at the transition state.
Emerging Research Frontiers and Future Directions for Deuterated Anthranilates
Development of Novel Isotopic Labeling Strategies
The synthesis of isotopically labeled compounds is a critical first step in their application. For Methyl-d3-anthranilate, the primary goal is the selective and high-yield incorporation of deuterium (B1214612) atoms into the methyl group. Traditional methods for deuterium labeling include direct exchange reactions, the use of deuterated reagents, and synthesis from deuterated precursors. simsonpharma.com
Recent advancements are focused on developing more efficient and specific labeling strategies. One promising approach involves the use of deuterated reagents in multicomponent reactions, which allows for the rapid assembly of complex molecules with precise isotopic labeling. nih.gov For instance, the use of deuterated methanol (B129727) in the esterification of anthranilic acid is a common method for synthesizing this compound.
Furthermore, biosynthetic approaches are being explored. Genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been developed for the production of methyl anthranilate from simple carbon sources like glucose. kaist.ac.krnih.gov By growing these engineered strains in a medium containing a deuterium source, such as heavy water (D₂O), it is possible to produce deuterated methyl anthranilate. researchgate.netresearchgate.net Research in this area is focused on optimizing microbial strains and fermentation conditions to maximize the yield and isotopic enrichment of the desired deuterated product. ualberta.ca
Table 1: Comparison of Isotopic Labeling Strategies for Deuterated Anthranilates
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis | Use of deuterated reagents (e.g., deuterated methanol) in esterification reactions. | High isotopic purity, well-established procedures. | Can involve harsh reaction conditions, potential for side reactions. |
| Multicomponent Reactions | One-pot reactions using deuterated building blocks to assemble the final molecule. nih.gov | High efficiency, rapid synthesis of diverse labeled compounds. nih.gov | Requires careful design of reaction pathways to ensure selective labeling. |
| Biosynthesis | Fermentative production using engineered microorganisms in a deuterium-enriched medium. kaist.ac.krnih.gov | "Green" and sustainable approach, potential for complex labeling patterns. kaist.ac.kr | Lower yields compared to chemical synthesis, potential for isotopic scrambling. |
Integration with Advanced Multi-Omics Technologies
Multi-omics approaches, which involve the integrated analysis of data from different biological levels (e.g., genomics, transcriptomics, proteomics, and metabolomics), are providing unprecedented insights into complex biological systems. nih.govnih.gov Deuterated internal standards, such as this compound, play a crucial role in the quantitative aspect of these studies, particularly in metabolomics and proteomics. clearsynth.comlucerna-chem.ch
In metabolomics, the goal is to identify and quantify the complete set of small-molecule metabolites in a biological sample. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to its non-deuterated counterpart but a different mass, allows for accurate quantification by mass spectrometry. moravek.com this compound can serve as an internal standard for the quantification of methyl anthranilate and related compounds in various biological matrices. This is particularly important for studying the metabolic pathways that produce these flavor compounds in plants and microorganisms. nih.gov
Similarly, in proteomics, stable isotope labeling is used to quantify changes in protein abundance. While this compound is not directly incorporated into proteins, its use as an internal standard in targeted proteomics experiments can help to accurately quantify enzymes involved in its biosynthesis or metabolism.
The integration of quantitative data obtained using deuterated standards with other omics data can provide a more complete picture of how biological systems respond to genetic or environmental perturbations. For example, combining metabolomic data on methyl anthranilate levels with transcriptomic data on gene expression can help to identify the key enzymes and regulatory pathways involved in its production.
Exploration of New Mechanistic Applications in Synthetic Biology and Biotechnology
Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the detailed understanding of metabolic pathways and enzyme mechanisms. Deuterated compounds are invaluable tools for these mechanistic studies due to the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can lead to a change in the reaction rate. scispace.com
By using this compound in enzymatic assays, researchers can probe the mechanism of enzymes that act on this substrate. For example, if the cleavage of a C-H bond in the methyl group is the rate-limiting step of a reaction, the use of this compound will result in a slower reaction rate compared to the non-deuterated compound. This information can be used to elucidate the catalytic mechanism of enzymes and to guide protein engineering efforts to improve their activity.
In the context of the microbial production of methyl anthranilate, deuterated precursors can be used to trace the flow of carbon through metabolic pathways. simsonpharma.com By feeding engineered microorganisms a deuterated substrate and analyzing the isotopic labeling pattern of the final product, researchers can identify bottlenecks in the pathway and engineer the cells for improved production. kaist.ac.krnih.gov
Innovations in Analytical Detection and Quantification for Complex Systems
The accurate detection and quantification of isotopically labeled compounds in complex biological and environmental samples is essential for their effective use in research. A variety of analytical techniques have been developed for the analysis of methyl anthranilate, and these can be adapted for its deuterated analogue.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a common method for the analysis of methyl anthranilate. oclc.orgnih.govresearchgate.net While these methods are robust, they cannot distinguish between the deuterated and non-deuterated forms of the compound.
Mass spectrometry (MS) is the primary technique for the analysis of isotopically labeled compounds. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and detecting this compound in complex mixtures. google.com The mass difference between the deuterated and non-deuterated compounds allows for their unambiguous identification and quantification.
Recent innovations in mass spectrometry, such as high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), have further improved the sensitivity and selectivity of detection. chemicalsknowledgehub.com These advanced techniques allow for the detection of very low levels of this compound and can be used to fragment the molecule to confirm its structure.
The use of deuterated internal standards in conjunction with MS-based methods is considered the gold standard for quantitative analysis. texilajournal.com However, it is important to be aware of potential issues, such as isotopic exchange and chromatographic shifts, that can affect the accuracy of the results. hilarispublisher.comresearchgate.net Careful method development and validation are crucial to ensure the reliability of the data.
Table 2: Analytical Techniques for the Detection and Quantification of this compound
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV/Fluorescence | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence. oclc.orgnih.gov | Robust, widely available. | Cannot differentiate between deuterated and non-deuterated forms. |
| GC-MS | Separation by gas chromatography followed by detection based on mass-to-charge ratio. google.com | High sensitivity and selectivity, can distinguish isotopologues. | Requires derivatization for some compounds, not suitable for non-volatile compounds. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry detection. chemicalsknowledgehub.com | High sensitivity, selectivity, and structural information. | Can be affected by matrix effects, more expensive instrumentation. |
Q & A
Q. What validated methods are recommended for synthesizing Methyl-d3-anthranilate with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuteration of methyl anthranilate using deuterated reagents (e.g., D₂O or CD₃I) under controlled conditions. Isotopic purity is confirmed via ¹H NMR (absence of proton signals at the deuterated positions) and mass spectrometry (e.g., ESI-MS or GC-MS) to verify the molecular ion peak at m/z 154.18 (accounting for +3 Da from deuterium substitution). Cross-referencing protocols from authoritative databases like the Food Chemicals Codex (FCC) and JECFA ensures reproducibility .
Q. How can researchers distinguish this compound from its non-deuterated analog in complex biological matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to separate isotopic variants. The deuterated compound will exhibit a distinct mass shift (Δm/z +3) and retention time differences due to isotopic effects. Additionally, stable isotope dilution assays (SIDA) with deuterated internal standards minimize matrix interference, as outlined in Wiley’s Registry of Mass Spectral Data and NIST/EPA/NIH Mass Spectra Library .
Q. What analytical techniques are critical for quantifying trace levels of this compound in metabolic studies?
- Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring (SRM) mode offers high sensitivity (detection limits <1 ng/mL). Calibration curves using isotopically labeled standards and validation via spike-recovery experiments (80–120% recovery range) are essential. Protocols from Sigma-Aldrich and FAO/WHO JECFA provide guidelines for method optimization .
Advanced Research Questions
Q. How can conflicting kinetic data on this compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct controlled stability studies across pH 2–12 at 25°C and 37°C, using UV-Vis spectroscopy to monitor degradation (e.g., absorbance at 280 nm). Discrepancies often arise from buffer composition or temperature gradients; replicate experiments with standardized buffers (per NIST guidelines ) and statistical analysis (ANOVA) are critical. Cross-validate results with HPLC-UV and NMR to confirm degradation products .
Q. What experimental designs are optimal for studying the isotopic effect of this compound in enzyme-binding assays?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities (Kd) between deuterated and non-deuterated forms. Control for solvent isotope effects by conducting parallel assays in H₂O and D₂O. Reference Agilent Technologies’ methylation analysis protocols for instrumentation setup and data normalization .
Q. How should researchers address inconsistencies in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer : Perform comparative metabolomics using LC-HRMS to identify species-specific metabolites. Validate pathways via isotopic tracing (e.g., ¹³C-glucose co-administration) and knockout cell models to isolate enzymatic contributions. Leverage NIH Mass Spectrometry Data Center resources for spectral matching and pathway annotation .
Q. What strategies mitigate deuterium/hydrogen exchange artifacts in long-term stability studies of this compound?
- Methodological Answer : Store samples in aprotic solvents (e.g., deuterated DMSO) at −80°C to minimize exchange. Periodically reanalyze samples via LC-MS to track isotopic integrity. Use density functional theory (DFT) calculations to predict exchange-prone sites and adjust storage conditions accordingly, referencing Coblentz Society IR spectra for structural insights .
Methodological Best Practices
- Data Validation : Ensure reproducibility by adhering to IUPAC guidelines and cross-referencing spectral data with NIST Chemistry WebBook .
- Ethical Compliance : Follow precautionary statements for handling deuterated compounds (e.g., avoiding inhalation/contact, per U.S. Pharmacopeia SDS ) .
- Literature Synthesis : Critically evaluate sources using criteria from Cornell University’s data quality framework (e.g., peer review status, methodological clarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
